molecular formula C12H9F2N B12948809 2-fluoro-N-(4-fluorophenyl)aniline

2-fluoro-N-(4-fluorophenyl)aniline

Cat. No.: B12948809
M. Wt: 205.20 g/mol
InChI Key: WJVCSPZMUMZNBJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-fluorophenyl)aniline is a diarylamine derivative featuring two fluorinated aromatic rings. The fluorine atoms are positioned at the 2-position of the aniline ring and the 4-position of the N-bound phenyl group. Its synthesis typically involves coupling reactions between fluorinated anilines and aryl halides or via desulfinylative Smiles rearrangements .

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-fluoro-N-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H

InChI Key

WJVCSPZMUMZNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoronitrobenzene with aniline under specific conditions. One common method is the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a nucleophilic substitution reaction with aniline . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-fluorophenyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines.

Scientific Research Applications

2-fluoro-N-(4-fluorophenyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Structural Analogs :

2-Fluoro-N-(4-nitrophenyl)aniline (2h) : Replaces the 4-fluorophenyl group with a nitro-substituted phenyl. The nitro group is a stronger electron-withdrawing group (EWG) than fluorine, significantly reducing electron density on the aromatic ring .

N-(4-Fluorophenyl)-2-nitroaniline (29) : Features a nitro group at the 2-position of the aniline ring instead of fluorine. The nitro group increases acidity of the NH proton compared to fluorine .

2,5-Difluoro-N-(4-fluorophenyl)aniline : Contains additional fluorine at the 5-position of the aniline ring, enhancing steric hindrance and altering π-π stacking interactions .

Electronic Effects :

  • Fluorine vs. Nitro : Fluorine’s inductive (-I) effect is weaker than nitro’s (-I and -M), leading to higher electron density in 2-fluoro-N-(4-fluorophenyl)aniline compared to nitro analogs. This impacts reactivity in electrophilic substitution reactions .
  • Positional Isomerism : Moving fluorine from the 2- to 3-position (e.g., 3-fluoro-N-(4-fluorophenyl)aniline ) reduces steric clash between the NH group and fluorine, improving planarity and conjugation .

Physical Properties

Compound Melting Point (°C) Solubility Crystallinity Reference
This compound Not reported Moderate in DCM/EtOAc Likely nonplanar
2-Fluoro-N-(4-nitrophenyl)aniline (2h) Not reported Low in hexane Planar nitro group
N-(4-Fluorophenyl)-2-nitroaniline (29) 82–83 High in acetone Nonplanar due to steric clash

Key Trends :

  • Nitro-substituted analogs exhibit higher melting points due to stronger intermolecular dipole interactions .
  • Fluorine’s smaller size improves solubility in organic solvents compared to bulkier substituents (e.g., bromine) .

Spectroscopic Features

  • 1H NMR :
    • This compound : Complex splitting patterns due to coupling between aromatic protons and fluorine atoms (e.g., δ 7.2–7.4 ppm for ortho-fluorine) .
    • 2-Fluoro-N-(4-nitrophenyl)aniline (2h) : Downfield shifts for protons near the nitro group (δ 8.15 ppm) .
  • 13C NMR : Fluorine atoms cause significant deshielding (e.g., C-F coupling constants ~240 Hz) .

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